

Application Notes and Protocols for Imaging Acylfulvene Tumor Response

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Compound of Interest

Compound Name: *Acylfulvene*

Cat. No.: *B1200177*

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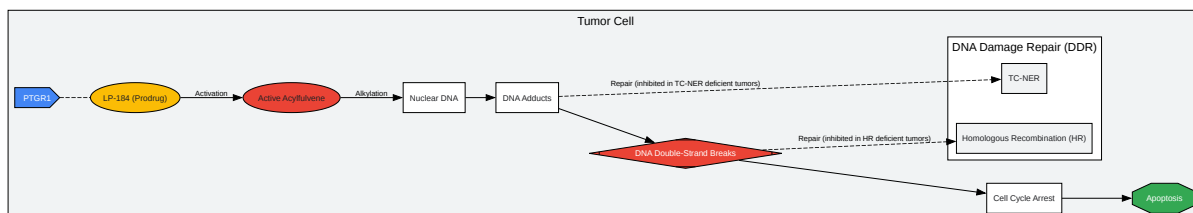
For Researchers, Scientists, and Drug Development Professionals

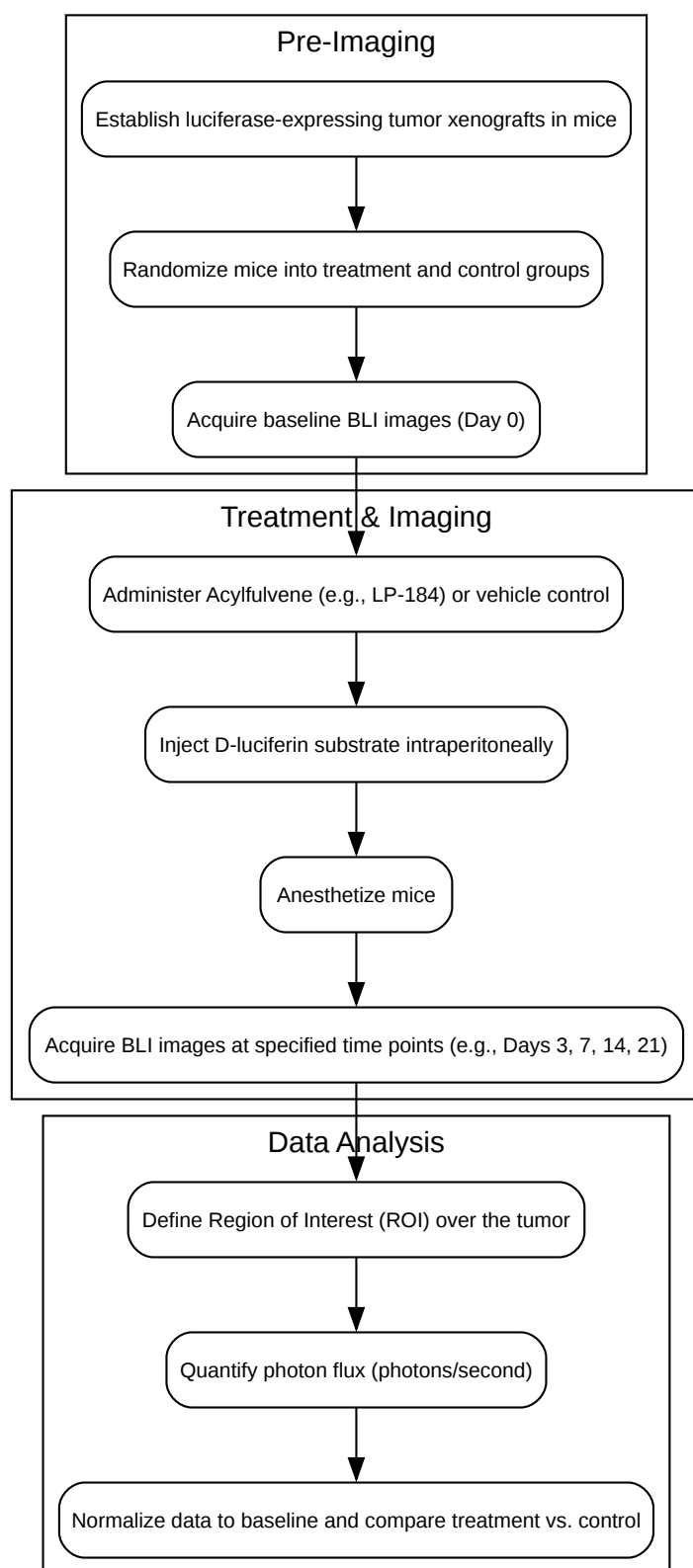
Introduction

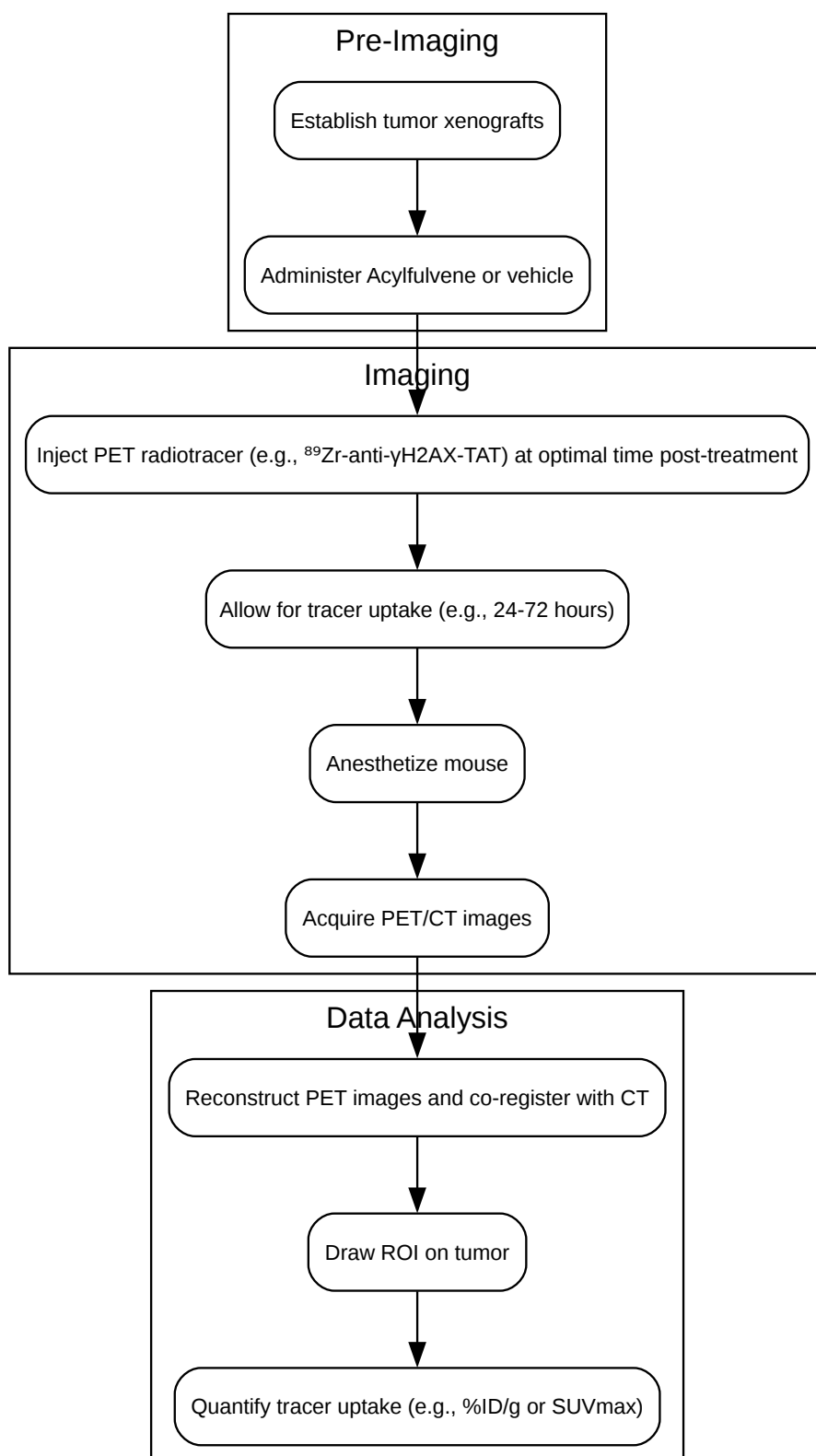
Acylfulvenes are a class of semi-synthetic cytotoxic agents derived from the fungal sesquiterpenoid illudin S. A notable example is LP-184, a next-generation **acylfulvene** prodrug that shows potent anti-tumor activity.^{[1][2][3]} **Acylfulvenes** act as DNA alkylating agents, forming adducts in the minor groove of DNA, which leads to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.^{[1][4]} The anti-tumor efficacy of **acylfulvenes**, such as LP-184, is significantly enhanced in tumors with deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER).^{[1][2][5]} The activation of the prodrug LP-184 is mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors, providing a degree of tumor selectivity.^{[1][2][3][5]}

Given their mechanism of action centered on DNA damage and apoptosis, specific imaging techniques can be employed to non-invasively monitor and quantify the response of tumors to **Acylfulvene** treatment in preclinical and clinical settings. This document provides detailed application notes and protocols for utilizing various imaging modalities to assess the therapeutic efficacy of **Acylfulvenes**.

Signaling Pathway and Therapeutic Mechanism of Acylfulvene (LP-184)







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